molecular formula C9H11NO4S B2930904 2-(2-Sulfamoylphenyl)propanoic acid CAS No. 1564995-34-1

2-(2-Sulfamoylphenyl)propanoic acid

Cat. No.: B2930904
CAS No.: 1564995-34-1
M. Wt: 229.25
InChI Key: FBPDAELXSKOZAD-UHFFFAOYSA-N
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Description

2-(2-Sulfamoylphenyl)propanoic acid is an organic compound with the molecular formula C9H11NO4S. It is a derivative of propanoic acid, featuring a sulfamoyl group attached to a phenyl ring.

Properties

IUPAC Name

2-(2-sulfamoylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-6(9(11)12)7-4-2-3-5-8(7)15(10,13)14/h2-6H,1H3,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPDAELXSKOZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564995-34-1
Record name 2-(2-sulfamoylphenyl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Sulfamoylphenyl)propanoic acid typically involves the reaction of 2-aminobenzenesulfonamide with a suitable propanoic acid derivative. One common method is the reaction of 2-aminobenzenesulfonamide with 2-bromopropanoic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the sulfonamide attacks the electrophilic carbon of the bromopropanoic acid, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Sulfamoylphenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Sulfamoylphenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Sulfamoylphenyl)propanoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The phenyl ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Sulfamoylphenyl)acetic acid
  • 2-(2-Sulfamoylphenyl)butanoic acid
  • 2-(2-Sulfamoylphenyl)pentanoic acid

Uniqueness

2-(2-Sulfamoylphenyl)propanoic acid is unique due to its specific structural features, such as the position of the sulfamoyl group and the length of the carbon chain. These structural differences can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds .

Biological Activity

2-(2-Sulfamoylphenyl)propanoic acid is an organic compound with notable biological activities, particularly in the realms of enzyme inhibition and potential therapeutic applications. This detailed article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H11NO4S
  • IUPAC Name : this compound
  • Molecular Weight : 229.26 g/mol

The compound features a sulfamoyl group attached to a phenyl ring, which is critical for its biological interactions.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds with amino acid residues in target proteins, inhibiting their activity. This interaction is crucial for modulating various biochemical pathways.
  • Protein Interactions : The phenyl ring engages in π-π interactions with aromatic residues in proteins, enhancing the stability of the compound-protein complex.

Antimicrobial Activity

Research indicates that derivatives of sulfonamide compounds, including this compound, exhibit antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds against Gram-positive bacteria have been reported as follows:
CompoundMIC (μM)Activity
Compound A15.625 - 62.5Antistaphylococcal
Compound B62.5 - 125Antienterococcal

These results suggest that modifications in the structure can lead to varying degrees of antimicrobial efficacy .

Anticancer Potential

A study evaluating various sulfonamide derivatives, including those similar to this compound, demonstrated significant anticancer activity against different cell lines:

Cell LineIC50 (µM) ± SD
A549 (Lung)171.4 ± 0.32
HeLa (Cervical)137.5 ± 0.12
LoVo (Colorectal)135.2 ± 0.01
MDA-MB-231 (Breast)121.9 ± 0.11

These findings indicate that certain derivatives possess potent anticancer properties, potentially making them candidates for further development in cancer therapy .

Case Studies and Research Findings

  • Inhibition of Protein Arginine Methyltransferase (PRMT5) : A study explored small molecule inhibitors targeting the PRMT5-PBM interaction, revealing that compounds structurally similar to this compound could inhibit this interaction effectively, suggesting a role in cancer treatment strategies .
  • Antibacterial Studies : Various sulfonamide derivatives were tested for their antibacterial properties against resistant strains such as MRSA. The results showed that specific modifications enhanced their efficacy against biofilms formed by these bacteria .
  • Structure-Activity Relationship (SAR) : Research on sulfonamide derivatives highlighted how structural variations influence biological activity, emphasizing the importance of the sulfamoyl group and its positioning on the phenyl ring .

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